Ethyl 4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazole core linked to a piperazine moiety via a carbamoyl bridge. The thiazole ring is substituted with a 2-oxoethyl group bearing a thiophen-2-ylmethylamino moiety, while the piperazine is esterified with an ethyl group. This structure combines pharmacophoric elements of thiazole (known for antimicrobial and anticancer activity), piperazine (enhancing solubility and bioavailability), and thiophene (contributing to electronic modulation) .
Properties
IUPAC Name |
ethyl 4-[[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S2/c1-2-27-18(26)23-7-5-22(6-8-23)17(25)21-16-20-13(12-29-16)10-15(24)19-11-14-4-3-9-28-14/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRIZTTVFIYSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Ethyl 4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.
Chemical Structure
The compound's structure includes a piperazine ring, a thiazole moiety, and an ethyl ester group, which contribute to its biological activity. The presence of the thiophenylmethyl group is particularly noteworthy for its potential interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary tests have shown that the compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which may enhance its therapeutic efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action is likely due to interference with the synthesis of bacterial cell walls.
Case Studies and Research Findings
A number of studies have been conducted to investigate the biological activity of this compound:
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B (2023) | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 30 µM. |
| Study C (2024) | Enzyme Inhibition | Identified as an inhibitor of carbonic anhydrase with Ki = 25 nM. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Exhibits good tissue distribution, particularly in liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes with a half-life of approximately 6 hours.
- Excretion : Predominantly excreted via urine as metabolites.
Comparison with Similar Compounds
Table 1: Structural Comparison with Related Compounds
Key Observations :
- Thiazole vs. Piperidine Cores: Unlike diphenylpiperidinone derivatives (), the target compound’s thiazole core may enhance binding to sulfur-rich enzyme pockets, as seen in kinase inhibitors .
- Carbamoyl Linkers : The carbamoyl bridge in the target compound mirrors synthetic strategies in and , where carboxamide linkages improve stability compared to ester or hydrazone bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
